4,4-Difluoropiperidine-1-sulfonyl chloride
Overview
Description
4,4-Difluoropiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H8ClF2NO2S and a molecular weight of 219.64 g/mol . It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used as a fluorinating reagent and an activator in organic synthesis .
Scientific Research Applications
4,4-Difluoropiperidine-1-sulfonyl chloride has several scientific research applications:
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H314, H315, H318, H335 . Precautionary measures include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Mechanism of Action
Target of Action
4,4-Difluoropiperidine-1-sulfonyl chloride is an organic compound . It is primarily used as a reagent in fluorination reactions and as an activator in organic synthesis . .
Mode of Action
As a reagent, this compound interacts with other molecules to facilitate chemical reactions . In fluorination reactions, it can introduce fluorine atoms into a molecule, altering its properties. As an activator, it can enhance the reactivity of other compounds, enabling or accelerating certain reactions .
Result of Action
The molecular and cellular effects of this compound depend on the specific reactions it is used in. As a fluorinating reagent, it can alter the properties of other molecules, potentially affecting their function at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be stored at room temperature . It is also important to avoid contact with oxidizing agents and strong reducing agents during use . Safety precautions should be taken to avoid skin and eye contact and inhalation of vapors .
Biochemical Analysis
Biochemical Properties
4,4-Difluoropiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules . This interaction can lead to the activation or inhibition of enzymes, altering their catalytic activity. For example, this compound can modify serine and cysteine residues in enzymes, affecting their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key proteins involved in these processes . For instance, the compound can inhibit or activate specific signaling pathways by covalently modifying signaling proteins, leading to changes in cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, such as the hydroxyl group of serine or the thiol group of cysteine . This covalent binding can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the modification of transcription factors or other regulatory proteins can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity . For example, binding to specific transporters can facilitate the uptake of the compound into cells, while binding to intracellular proteins can affect its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules in distinct cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4,4-Difluoropiperidine-1-sulfonyl chloride involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride . The process typically includes dissolving 4,4-difluoropiperidine in an anhydrous organic solvent and then slowly adding sulfonyl chloride. The reaction mixture is then purified and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: This compound is a derivative of 4,4-difluoropiperidine and is used as an intermediate in organic synthesis.
4,4-Difluoropiperidine: The parent compound of 4,4-Difluoropiperidine-1-sulfonyl chloride, used in various chemical reactions.
Uniqueness
This compound is unique due to its dual functionality as a fluorinating reagent and an activator in organic synthesis. This dual role makes it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQFPJNSNFIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224929-81-0 | |
Record name | 4,4-difluoropiperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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